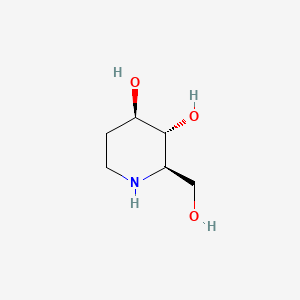

Fagomine

Vue d'ensemble

Description

Elle a été isolée pour la première fois à partir des graines de sarrasin (Fagopyrum esculentum Moench), puis trouvée dans d'autres sources végétales telles que les feuilles de mûrier et les racines de goji . La fagomine a une formule moléculaire de C6H13NO3 et un poids moléculaire de 147,17 . Elle est connue pour sa capacité à inhiber les glycosidases, des enzymes qui décomposent les glucides, ce qui en fait un agent thérapeutique potentiel pour la gestion de la glycémie .

Applications De Recherche Scientifique

Fagomine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a glycosidase inhibitor to study carbohydrate metabolism and enzyme activity . In biology, it is used to investigate the effects of iminosugars on cellular processes and microbial adhesion .

In medicine, this compound has shown potential as a therapeutic agent for managing blood sugar levels and preventing insulin resistance . It has been found to lower postprandial blood glucose levels and modulate bacterial adhesion in the gut, making it a promising candidate for the treatment of diabetes and other metabolic disorders . Additionally, this compound has been studied for its anti-inflammatory and body-weight-reducing effects, further highlighting its potential in medical research .

In industry, this compound is used as a dietary supplement and functional food component to reduce the risks of developing insulin resistance, becoming overweight, and suffering from an excess of potentially pathogenic bacteria .

Mécanisme D'action

Target of Action

Fagomine primarily targets enzymes involved in carbohydrate metabolism, specifically alpha-glucosidase . It also targets maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI) proteins . These enzymes play a crucial role in the breakdown of complex carbohydrates into simple sugars, which can then be absorbed by the body.

Mode of Action

This compound interacts with its targets by inhibiting their activity . By inhibiting alpha-glucosidase, MGAM, and SI, this compound slows down the breakdown of complex carbohydrates, thereby reducing the rate at which glucose is absorbed into the bloodstream . This leads to a more gradual increase in blood glucose levels after a meal, which can be beneficial for managing blood glucose levels in conditions like diabetes .

Biochemical Pathways

This compound affects several biochemical pathways related to carbohydrate metabolism and insulin resistance. It is involved in the PI3K-Akt signaling pathway, lipid and atherosclerosis pathways, and the AGE-RAGE signaling pathway in diabetic complications . These pathways play a significant role in glucose homeostasis, lipid metabolism, and the development of diabetic complications .

Pharmacokinetics

This compound exhibits nonlinear pharmacokinetics following oral administration . It is mainly distributed in the gastrointestinal tract, liver, and kidney . This compound is primarily excreted into urine and feces, with less excretion into bile . Other components in the diet can enhance the absorption of this compound through the intestinal barrier .

Result of Action

The primary result of this compound’s action is a reduction in postprandial (after-meal) blood glucose levels . By inhibiting the enzymes responsible for breaking down complex carbohydrates, this compound slows the rate at which glucose is absorbed into the bloodstream, leading to a more gradual increase in blood glucose levels . This can help manage blood glucose levels in individuals with diabetes . This compound also reduces the plasma concentration of pro-inflammatory biomarkers, indicating its potential anti-inflammatory effects .

Action Environment

The action of this compound can be influenced by various environmental factors, including diet. For example, other components in the diet can enhance the absorption of this compound, affecting its bioavailability and efficacy . Additionally, the gut microbiota can influence the action of this compound. Changes in the composition of the gut microbiota, similar to those elicited by dietary fiber, have been observed with this compound intake, which are compatible with its anti-inflammatory and body-weight-reducing effects .

Analyse Biochimique

Biochemical Properties

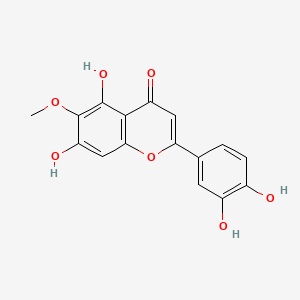

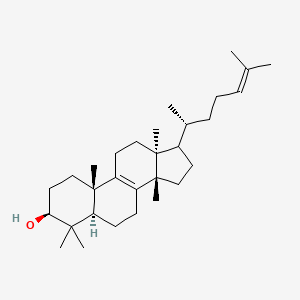

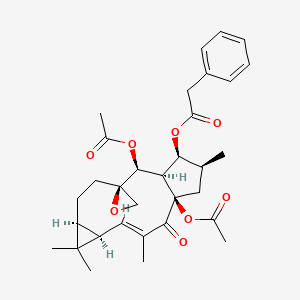

Fagomine interacts with various biomolecules, playing a significant role in biochemical reactions. It is a part of vital functional substances in buckwheat, including flavonoids, phytosterols, fagopyrins, fagopyritols, phenolic compounds, resistant starch, dietary fibre, lignans, vitamins, minerals, and antioxidants . These compounds make it a highly active biological pseudocereal .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, when ingested together with sucrose or starch, this compound lowers blood glucose in a dose-dependent manner without stimulating insulin secretion . It also influences cell function by modulating bacterial adhesion .

Molecular Mechanism

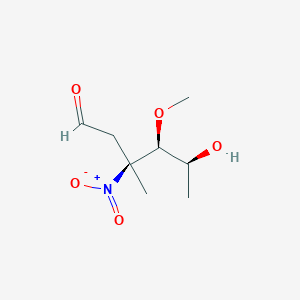

This compound exerts its effects at the molecular level through various mechanisms. It presents the molecular configuration of d-glucose and d-mannose on carbons 3, 4, and 5 . This unique configuration allows it to interact with biomolecules, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, this compound has been shown to reduce the area under the curve (0–120 min) by 20% and shift the time to maximum blood glucose concentration (Tmax) by 15 min at doses of 1–2 mg/kg body weight when administered together with 1 g sucrose/kg body weight .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, animals supplemented with this compound gained less weight than controls and rats given only ω-3 PUFAs . This suggests that this compound may have a dose-dependent effect on weight gain in these models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to target carbohydrate metabolism and regulate alpha-glucosidase activity to produce a potent anti-diabetic effect .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La fagomine peut être synthétisée par différentes méthodes. Une approche courante consiste à utiliser des intermédiaires glycaux. Par exemple, le glucal et le galactal peuvent être transformés en 2-déoxyglycolactames, qui sont des blocs de construction importants dans la synthèse de la this compound . La réduction du groupe carbonyle du 2-déoxyglycolactam-N-Boc par le triéthylborohydrure de lithium (Super-Hydride®) a été exploitée pour générer du lactamol, tandis que la réduction suivie d'une déshydratation est une autre stratégie pour fonctionnaliser la liaison C1–C2 dans le substrat iminosucré .

Une autre méthode implique l'utilisation de la fructose-6-phosphate aldolase (FSA) dans une cascade de réactions multi-enzymatiques. Cette approche utilise un système à deux enzymes constitué de la chloroperoxydase et de la FSA pour synthétiser un précurseur de la this compound à partir du N-Cbz-3-aminopropanol . Les conditions de réaction comprennent l'utilisation d'enzymes immobilisées sur des amas de nanoparticules magnétiques et des supports d'agarose fonctionnalisés pour augmenter la stabilité et le rendement de la réaction .

Méthodes de production industrielle : La production industrielle de la this compound implique l'extraction à partir de sources naturelles telles que le sarrasin et les feuilles de mûrier. Le processus d'extraction comprend généralement la chromatographie liquide haute performance (HPLC) par échange de cations avec détection et quantification par spectrométrie de masse utilisant l'ionisation par électronébulisation et un simple analyseur quadripolaire . Cette méthode permet de séparer la this compound de ses diastéréoisomères et autres impuretés, assurant un produit de haute pureté adapté aux applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions : La fagomine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Une réaction notable est la réduction du groupe carbonyle du 2-déoxyglycolactam-N-Boc par le triéthylborohydrure de lithium pour générer du lactamol . Une autre réaction importante est la formation catalysée par l'aldolase d'un précurseur de la this compound à partir du N-Cbz-3-aminopropanol .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de la this compound comprennent le triéthylborohydrure de lithium, la chloroperoxydase et la fructose-6-phosphate aldolase . Les conditions de réaction impliquent souvent l'utilisation d'enzymes immobilisées sur différents supports pour améliorer la stabilité et le rendement des réactions .

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent le lactamol et un précurseur de la this compound, qui peuvent être traités ultérieurement pour obtenir de la this compound pure .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, la this compound est utilisée comme inhibiteur des glycosidases pour étudier le métabolisme des glucides et l'activité enzymatique . En biologie, elle est utilisée pour étudier les effets des iminosucres sur les processus cellulaires et l'adhésion microbienne .

En médecine, la this compound a montré un potentiel en tant qu'agent thérapeutique pour la gestion de la glycémie et la prévention de la résistance à l'insuline . Elle a été découverte pour abaisser les niveaux de glucose sanguin postprandial et moduler l'adhésion bactérienne dans l'intestin, ce qui en fait un candidat prometteur pour le traitement du diabète et d'autres troubles métaboliques . De plus, la this compound a été étudiée pour ses effets anti-inflammatoires et de réduction du poids corporel, soulignant davantage son potentiel en recherche médicale .

Dans l'industrie, la this compound est utilisée comme complément alimentaire et composant alimentaire fonctionnel pour réduire les risques de développer une résistance à l'insuline, de devenir obèse et de souffrir d'un excès de bactéries potentiellement pathogènes .

Mécanisme d'action

La this compound exerce ses effets principalement en inhibant les glycosidases, des enzymes qui décomposent les glucides en sucres simples . En inhibant ces enzymes, la this compound retarde la dégradation du saccharose et de l'amidon, abaissant ainsi la glycémie sans affecter la sécrétion d'insuline . De plus, la this compound favorise l'adhésion des bactéries probiotiques à la muqueuse intestinale tout en inhibant l'adhésion des bactéries pathogènes telles qu'Escherichia coli et Salmonella enterica . Cette double action contribue à maintenir un microbiote intestinal sain et réduit le risque d'infections et de troubles métaboliques .

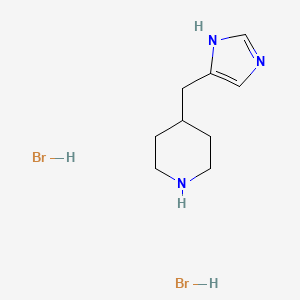

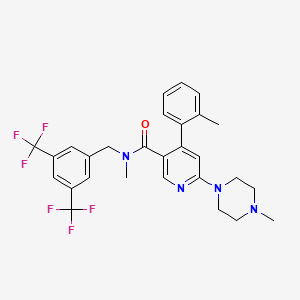

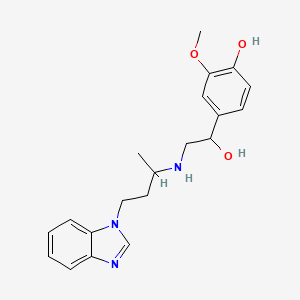

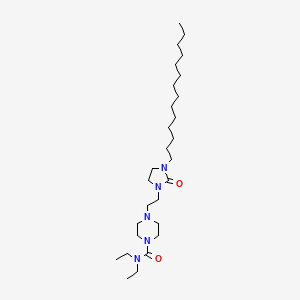

Comparaison Avec Des Composés Similaires

La fagomine est similaire à d'autres iminosucres tels que la 1-déoxynojirimycine (DNJ) et l'isothis compound . Comme la this compound, la DNJ est un inhibiteur des glycosidases qui a été étudié pour ses applications thérapeutiques potentielles dans la gestion de la glycémie et la prévention de la résistance à l'insuline . La this compound est unique en sa capacité à agglutiner sélectivement les Enterobacteriaceae fimbriées et à promouvoir l'adhésion des bactéries probiotiques, ce qui en fait un composé plus polyvalent pour le maintien de la santé intestinale .

D'autres composés similaires comprennent le 2-O-α-D-Gal-DNJ et le 4-O-β-D-Glc-fagomine, qui ont été identifiés dans diverses sources végétales et étudiés pour leur activité inhibitrice des glycosidases . Malgré leurs similitudes, les caractéristiques structurales uniques de la this compound et sa double action sur l'inhibition des glycosidases et l'adhésion bactérienne en font un composé précieux pour la recherche scientifique et les applications thérapeutiques .

Propriétés

IUPAC Name |

(2R,3R,4R)-2-(hydroxymethyl)piperidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNNBIPIQWYLDM-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C(C1O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]([C@@H]1O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201243 | |

| Record name | Fagomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fagomine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53185-12-9 | |

| Record name | Fagomine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53185-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fagomine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053185129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fagomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Fagomine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M10C1P4SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fagomine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 - 188 °C | |

| Record name | Fagomine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

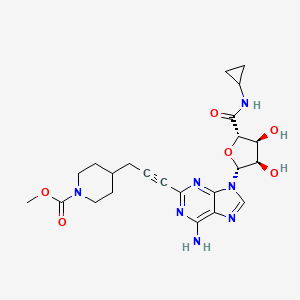

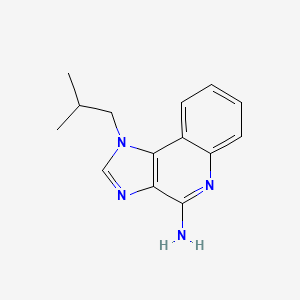

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B1671796.png)